molecular formula C17H22N2O2 B2366220 7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 899395-08-5

7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B2366220
CAS No.: 899395-08-5
M. Wt: 286.375
InChI Key: CGYRCQRCLRJFSY-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the piperazine moiety in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted chromen-2-one derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-4-5-15-14(10-16(20)21-17(15)13(12)2)11-19-8-6-18(3)7-9-19/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYRCQRCLRJFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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